
3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with the molecular formula C19H25N3O2S and a molecular weight of 359.49 This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under specific reaction conditions.
Introduction of the Cyclopentyl and Pentyl Groups: The cyclopentyl and pentyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.
Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using sulfur-containing reagents.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the alkyl chains, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the sulfanylidene group may enhance its binding affinity or specificity towards certain targets. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the cyclopentyl and pentyl groups, which may affect its chemical properties and biological activity.
N-pentyl-2-sulfanylidene-1H-quinazoline-4-carboxamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Cyclopentyl-quinazoline derivatives: Compounds with different functional groups or substitution patterns on the quinazoline core, offering diverse chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentyl-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-3-6-11-20-17(23)13-9-10-15-16(12-13)21-19(25)22(18(15)24)14-7-4-5-8-14/h9-10,12,14H,2-8,11H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLRIDAGTSOYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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